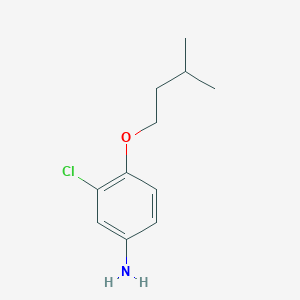

3-Chloro-4-(isopentyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(3-methylbutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMVXTAACGDJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-4-(isopentyloxy)aniline (CAS No. 5211-06-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(isopentyloxy)aniline, a halogenated aniline derivative of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its potential applications, particularly within the context of drug discovery. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, with the CAS number 5211-06-3, is an organic compound featuring a chlorinated aniline core functionalized with an isopentyloxy group.[1] The structural combination of a halogen, an amine, and an ether linkage imparts specific physicochemical characteristics that are valuable in the design of novel molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 5211-06-3 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO | |

| Molecular Weight | 213.70 g/mol | |

| Boiling Point | 321.9 ± 22.0 °C (Predicted) | |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.17 ± 0.10 (Predicted) |

Synthesis of this compound

A practical and efficient synthesis for this compound can be conceptualized through a two-step process, beginning with the alkylation of a substituted nitrophenol followed by the reduction of the nitro group. This approach is analogous to established methods for the synthesis of similar aniline derivatives.[2][3]

Proposed Synthetic Pathway

The synthesis initiates with the Williamson ether synthesis between 2-chloro-4-nitrophenol and an appropriate isopentyl halide (e.g., isopentyl bromide) in the presence of a base. The resulting nitroaromatic intermediate is then subjected to a reduction reaction to yield the final aniline product.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene

-

To a solution of 2-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) at room temperature.

-

Stir the mixture vigorously for 15-20 minutes to ensure the formation of the phenoxide.

-

Add isopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70°C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-chloro-2-(isopentyloxy)-4-nitrobenzene, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1 equivalent) from the previous step in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reduction of the nitro group by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[4][5] The presence of a chlorine atom and a lipophilic isopentyloxy group in this compound makes it an attractive scaffold for the development of new therapeutic agents. Halogenated anilines are particularly useful in cross-coupling reactions, which are pivotal in constructing complex molecular architectures for drug candidates.[5]

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. For instance, substituted anilines are key components of kinase inhibitors and other targeted therapies. The metabolic stability and pharmacokinetic profile of drug candidates can be significantly influenced by the nature and position of substituents on the aniline ring.[6][7] However, it is important to note that the aniline moiety itself can sometimes be associated with metabolic liabilities, a factor that needs careful consideration during the drug design process.[6][7]

Safety and Handling

As with all aniline derivatives, this compound should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, immediate medical attention should be sought.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

References

- 1. This compound CAS#: 5211-06-3 [amp.chemicalbook.com]

- 2. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopartner.co.uk [biopartner.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news.umich.edu [news.umich.edu]

An In-Depth Technical Guide to 3-Chloro-4-(isopentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-(isopentyloxy)aniline. It includes a summary of its key characteristics, a detailed, plausible experimental protocol for its synthesis, and a discussion of its potential role in drug discovery as a chemical intermediate. Due to the limited availability of direct experimental data, information from closely related analogs is presented to provide a comparative context for researchers. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

Below is a table summarizing the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 5211-06-3 | ChemicalBook[1] |

| Molecular Formula | C11H16ClNO | Santa Cruz Biotechnology[2] |

| Molecular Weight | 213.71 g/mol | Santa Cruz Biotechnology[2] |

| Predicted Boiling Point | 321.9 ± 22.0 °C | ChemicalBook |

| Predicted Density | 1.101 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 4.17 ± 0.10 | ChemicalBook |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient two-step synthetic route can be designed based on standard organic chemistry transformations and protocols for analogous compounds, such as the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene and 3-chloro-4-(3-fluorobenzyloxy)aniline.[3] The proposed synthesis involves an initial Williamson ether synthesis followed by the reduction of a nitro group.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene

-

Reagents and Materials:

-

2-Chloro-4-nitrophenol

-

Isopentyl bromide (1-bromo-3-methylbutane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and condenser, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add isopentyl bromide (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-chloro-2-(isopentyloxy)-4-nitrobenzene.

-

Purify the crude product by flash column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

1-Chloro-2-(isopentyloxy)-4-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Deionized water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve the 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

Spectral Data

Role in Drug Discovery and Development

Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. They are key components in molecules targeting various biological pathways, including kinase inhibitors for cancer therapy and agents with antimicrobial properties.[8][9][10][11] The specific substitutions on the aniline ring play a critical role in determining the molecule's biological activity, a concept known as the Structure-Activity Relationship (SAR).

The chloro and isopentyloxy groups on this compound provide specific steric and electronic properties that can be exploited in drug design. The chlorine atom can form halogen bonds and influence the molecule's pKa, while the isopentyloxy group increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Caption: Conceptual overview of Structure-Activity Relationships for substituted anilines.

Safety and Handling

Specific safety data for this compound is limited. However, based on its structural similarity to other chloroanilines, it should be handled with care. Chloroanilines are generally considered hazardous. They can be toxic if inhaled, ingested, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of exposure, immediate medical attention should be sought. Waste should be disposed of as hazardous chemical waste in accordance with local regulations.

References

- 1. This compound CAS#: 5211-06-3 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloroaniline(108-42-9) IR Spectrum [m.chemicalbook.com]

- 5. 3-Chloro-4-methylaniline(95-74-9) IR Spectrum [chemicalbook.com]

- 6. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [chemicalbook.com]

- 7. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Chloro-4-(isopentyloxy)aniline: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 3-Chloro-4-(isopentyloxy)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide predicted characterization data and a detailed, adaptable experimental protocol. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds in the field of medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a substituted aniline derivative. The core structure consists of an aniline ring substituted with a chlorine atom at the 3-position and an isopentyloxy group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H16ClNO | [1] |

| Molecular Weight | 213.71 g/mol | [1] |

| CAS Number | 5211-06-3 | --- |

| Predicted Boiling Point | 321.9 ± 22.0 °C | |

| Predicted Density | 1.101 ± 0.06 g/cm³ | |

| Predicted pKa | 4.17 ± 0.10 |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 2-chloro-4-nitrophenol. The first step involves a Williamson ether synthesis to introduce the isopentyloxy group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene

Reaction:

2-chloro-4-nitrophenol + 1-bromo-3-methylbutane → 1-chloro-2-(isopentyloxy)-4-nitrobenzene

Materials:

-

2-chloro-4-nitrophenol

-

1-bromo-3-methylbutane (isopentyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of 2-chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromo-3-methylbutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-chloro-2-(isopentyloxy)-4-nitrobenzene.

Step 2: Synthesis of this compound

Reaction:

1-chloro-2-(isopentyloxy)-4-nitrobenzene → this compound

Materials:

-

1-chloro-2-(isopentyloxy)-4-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) to the solvent mixture.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Caption: A logical workflow for the synthesis and characterization of this compound.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.6-6.8 | d | 1H | Ar-H |

| ~6.5-6.7 | dd | 1H | Ar-H |

| ~3.9-4.1 | t | 2H | -O-CH₂- |

| ~3.5-3.8 | br s | 2H | -NH₂ |

| ~1.7-1.9 | m | 1H | -CH₂-CH(CH₃)₂ |

| ~1.5-1.7 | q | 2H | -O-CH₂-CH₂- |

| ~0.9-1.0 | d | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-147 | Ar-C-O |

| ~140-142 | Ar-C-NH₂ |

| ~120-122 | Ar-C-Cl |

| ~118-120 | Ar-CH |

| ~115-117 | Ar-CH |

| ~113-115 | Ar-CH |

| ~68-70 | -O-CH₂- |

| ~38-40 | -CH₂-CH(CH₃)₂ |

| ~25-27 | -O-CH₂-CH₂- |

| ~22-24 | -CH(CH₃)₂ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | N-H stretch (asymmetric and symmetric) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1600-1620 | N-H bend |

| 1500-1580 | C=C stretch (aromatic) |

| 1220-1260 | C-O stretch (aryl ether) |

| 1000-1100 | C-N stretch |

| 700-850 | C-Cl stretch |

Role in Drug Discovery and Development

Substituted anilines are a prevalent motif in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents. Their ability to form key interactions with biological targets makes them valuable pharmacophores. However, the aniline moiety can also be associated with metabolic liabilities and potential toxicity, necessitating careful structural modification and evaluation.[2]

Aniline derivatives are frequently employed as scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively bind to the ATP-binding pocket of a target kinase, it is possible to modulate its activity and disrupt disease-associated signaling pathways.

Caption: A generalized signaling pathway modulated by an aniline-based kinase inhibitor.

Safety and Handling

Substituted anilines should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, follow standard laboratory safety protocols. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds like 3-chloroaniline.

References

A Comprehensive Technical Guide to 3-Chloro-4-(3-methylbutoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(isopentyloxy)aniline, systematically known by its IUPAC name 3-Chloro-4-(3-methylbutoxy)aniline , is a substituted aniline derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their role as key building blocks in the synthesis of pharmacologically active molecules. Their structural motifs are found in a variety of therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a detailed overview of the chemical properties, a plausible synthesis protocol, and the potential applications of 3-Chloro-4-(3-methylbutoxy)aniline in drug discovery and development.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 3-Chloro-4-(3-methylbutoxy)aniline.

| Identifier | Value | Source |

| IUPAC Name | 3-Chloro-4-(3-methylbutoxy)aniline | ChemSrc |

| Common Name | This compound | - |

| CAS Number | 5211-06-3 | ChemSrc |

| Molecular Formula | C11H16ClNO | [1] |

| Molecular Weight | 213.704 g/mol | [1] |

| Property | Value | Source |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 321.9 ± 22.0 °C at 760 mmHg | [1] |

| Flash Point | 148.5 ± 22.3 °C | [1] |

| LogP | 3.51 | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Index of Refraction | 1.536 | [1] |

Synthesis Protocol

A plausible and efficient two-step synthesis for 3-Chloro-4-(3-methylbutoxy)aniline is detailed below. This protocol is based on established synthetic methodologies for analogous substituted anilines, such as the intermediates for Lapatinib.[2][3][4] The synthesis involves an initial etherification reaction to introduce the 3-methylbutoxy side chain, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 1-Chloro-2-(3-methylbutoxy)-4-nitrobenzene

Materials:

-

2-Chloro-4-nitrophenol

-

1-Bromo-3-methylbutane (isopentyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-3-methylbutane dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield 1-chloro-2-(3-methylbutoxy)-4-nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(3-methylbutoxy)aniline

Materials:

-

1-Chloro-2-(3-methylbutoxy)-4-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

To a mixture of 1-chloro-2-(3-methylbutoxy)-4-nitrobenzene in a 4:1 mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-Chloro-4-(3-methylbutoxy)aniline.

Synthetic Workflow

Caption: Synthetic pathway for 3-Chloro-4-(3-methylbutoxy)aniline.

Role in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[5] The structural features of 3-Chloro-4-(3-methylbutoxy)aniline, specifically the chloro and alkoxy substitutions on the aniline ring, make it an attractive candidate for lead optimization in drug discovery programs.

Intermediate in Kinase Inhibitor Synthesis

One of the most prominent applications of structurally similar anilines is in the synthesis of tyrosine kinase inhibitors (TKIs). For instance, 3-chloro-4-(3-fluorobenzyloxy)aniline is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[3][6] These aniline derivatives typically form the core structure that binds to the hinge region of the kinase domain. The nature and position of the substituents on the aniline ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final drug molecule.

The 3-chloro and 4-(3-methylbutoxy) groups of the title compound can influence its binding affinity and selectivity for various kinases. The chlorine atom can form important halogen bonds with the protein backbone, while the flexible 3-methylbutoxy group can occupy a hydrophobic pocket within the kinase active site, potentially enhancing potency and modulating solubility.

Potential Signaling Pathway Involvement

Given the prevalence of aniline-based compounds as kinase inhibitors, it is plausible that derivatives of 3-Chloro-4-(3-methylbutoxy)aniline could be explored as inhibitors of key signaling pathways implicated in cancer and other diseases. A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.

Caption: EGFR signaling cascade and a potential point of inhibition.

This diagram illustrates a simplified EGFR signaling pathway. Ligand binding to EGFR leads to a downstream signaling cascade involving Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation, survival, and angiogenesis. Aniline-based kinase inhibitors can block this pathway by binding to the ATP-binding site of EGFR, thereby preventing its activation. The development of novel derivatives from 3-Chloro-4-(3-methylbutoxy)aniline could lead to new inhibitors targeting such critical pathways.

Conclusion

3-Chloro-4-(3-methylbutoxy)aniline is a valuable chemical entity with significant potential in the field of drug discovery and development. Its structural similarity to key intermediates of successful drugs warrants further investigation into its utility as a scaffold for novel therapeutic agents. The synthetic route is accessible through established chemical transformations, and its physicochemical properties can be fine-tuned through further derivatization. Researchers and drug development professionals may find this compound to be a promising starting point for the design and synthesis of next-generation kinase inhibitors and other targeted therapies.

References

- 1. 3-Chloro-4-(3-methylbutoxy)aniline | CAS#:5211-06-3 | Chemsrc [chemsrc.com]

- 2. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 3. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]

- 4. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101575319B - Process for preparing lapatinib synthetic intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Chloro-4-(isopentyloxy)aniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-amino-2-chlorophenol.

Synthetic Strategy: A Three-Step Approach

Direct O-alkylation of 4-amino-2-chlorophenol with an isopentyl halide presents a significant challenge due to the competitive N-alkylation of the amino group. To achieve selective synthesis of the desired product, a three-step approach is proposed, leveraging the temporary protection of the more nucleophilic amino group. This strategy ensures the regioselective formation of the ether linkage at the hydroxyl group.

The proposed synthetic pathway involves:

-

Protection of the Amino Group: The amino group of 4-amino-2-chlorophenol is protected as an imine (specifically, a benzylideneamine) by reacting it with benzaldehyde. This temporarily deactivates the amino group towards alkylation.

-

Williamson Ether Synthesis: The hydroxyl group of the protected intermediate is then subjected to a Williamson ether synthesis with an isopentyl halide (e.g., isopentyl bromide) in the presence of a suitable base to form the desired ether linkage.

-

Deprotection of the Amino Group: Finally, the protecting group is removed by acidic hydrolysis to yield the target molecule, this compound.

This strategic approach is adapted from established methodologies for the selective alkylation of aminophenols.[1][2]

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These protocols are based on analogous reactions and may require optimization for this specific substrate.

Step 1: Synthesis of N-benzylidene-4-amino-2-chlorophenol (Protection)

Objective: To protect the amino group of 4-amino-2-chlorophenol as a benzylidene imine.

Methodology:

-

To a stirred solution of 4-amino-2-chlorophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).

-

Stir the resulting solution at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-benzylidene-4-amino-2-chlorophenol.

Step 2: Synthesis of N-benzylidene-3-chloro-4-(isopentyloxy)aniline (Williamson Ether Synthesis)

Objective: To perform a selective O-alkylation on the protected aminophenol.

Methodology:

-

To a solution of N-benzylidene-4-amino-2-chlorophenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isopentyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure N-benzylidene-3-chloro-4-(isopentyloxy)aniline.

Step 3: Synthesis of this compound (Deprotection)

Objective: To remove the benzylidene protecting group to yield the final product.

Methodology:

-

Dissolve the purified N-benzylidene-3-chloro-4-(isopentyloxy)aniline (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the hydrolysis by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis. Please note that the yield and purity are target values and may vary based on experimental conditions and optimization.

Table 1: Reagents and Reaction Conditions

| Step | Starting Material | Reagent(s) | Base | Solvent | Temperature | Time (h) |

| 1. Protection | 4-amino-2-chlorophenol | Benzaldehyde | - | Methanol | Room Temp. | 1-2 |

| 2. O-Alkylation | N-benzylidene-4-amino-2-chlorophenol | Isopentyl bromide | K₂CO₃ | Acetone/DMF | Reflux | 4-6 |

| 3. Deprotection | N-benzylidene-3-chloro-4-(isopentyloxy)aniline | HCl (catalytic) | - | Methanol/THF-H₂O | Room Temp. | 1-2 |

Table 2: Expected Product Characteristics and Yields

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |

| 1 | N-benzylidene-4-amino-2-chlorophenol | C₁₃H₁₀ClNO | 231.68 | >90 | >95 |

| 2 | N-benzylidene-3-chloro-4-(isopentyloxy)aniline | C₁₈H₂₀ClNO | 301.81 | 70-80 | >95 (after chromatography) |

| 3 | This compound | C₁₁H₁₆ClNO | 213.70 | >90 | >98 (after purification) |

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship of Synthesis Steps

Caption: Logical flow of the three-step synthesis.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or associated signaling pathways for this compound. However, the substituted aniline scaffold is a common motif in many biologically active compounds. Derivatives of alkoxyanilines are known to be intermediates in the synthesis of various pharmaceuticals. Further research and biological screening would be necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

The synthesis of this compound from 4-amino-2-chlorophenol is most effectively achieved through a three-step process involving protection of the amino group, Williamson ether synthesis, and subsequent deprotection. This approach ensures high regioselectivity and is expected to provide good overall yields. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to undertake the synthesis and further investigation of this compound. Optimization of the proposed reaction conditions may be required to achieve the best results.

References

Spectroscopic and Synthetic Insights into 3-Chloro-4-(isopentyloxy)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(isopentyloxy)aniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. This technical guide provides a summary of available spectroscopic data and outlines a feasible synthetic pathway based on established chemical principles. Due to the limited availability of published data for this specific molecule, this paper also highlights the general characteristics of similarly substituted anilines to provide a predictive framework for its properties and reactivity.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this compound, featuring a chlorine atom and an isopentyloxy group on the aniline ring, suggests its potential utility in the development of novel bioactive compounds. The isopentyloxy group can enhance lipophilicity, potentially influencing the pharmacokinetic properties of derivative molecules. This document aims to consolidate the currently available information on this compound and to provide a practical guide for its synthesis and characterization.

Predicted Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the isopentyloxy group, and the amine protons.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (adjacent to NH₂) | ~6.6-6.8 | d | 1H |

| Aromatic-H (adjacent to Cl) | ~6.9-7.1 | dd | 1H |

| Aromatic-H (adjacent to O-isopentyl) | ~6.8-7.0 | d | 1H |

| -NH₂ | ~3.5-4.5 | br s | 2H |

| -O-CH₂- | ~3.9-4.1 | t | 2H |

| -CH₂- (isopentyl) | ~1.7-1.9 | m | 2H |

| -CH- (isopentyl) | ~1.9-2.1 | m | 1H |

| -CH₃ (isopentyl) | ~0.9-1.0 | d | 6H |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~140-145 |

| C-O | ~145-150 |

| C-Cl | ~115-120 |

| Aromatic C-H | ~115-125 |

| -O-CH₂- | ~65-70 |

| -CH₂- (isopentyl) | ~35-40 |

| -CH- (isopentyl) | ~25-30 |

| -CH₃ (isopentyl) | ~20-25 |

Expected Infrared (IR) Spectral Data

The IR spectrum should exhibit characteristic absorption bands for the amine and ether functional groups, as well as aromatic C-H and C=C stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (two bands) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1500-1600 |

| C-O Stretch (ether) | 1200-1250 |

| C-Cl Stretch | 700-800 |

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak (M⁺) for this compound (C₁₁H₁₆ClNO) would be expected at m/z 213.0971. The isotopic pattern for the molecular ion will show a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 2-chloro-4-nitrophenol. This pathway involves two key steps: etherification followed by reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental procedures based on standard organic synthesis methodologies for analogous compounds.

Step 1: Synthesis of 3-Chloro-4-(isopentyloxy)nitrobenzene

Materials:

-

2-Chloro-4-nitrophenol

-

Isopentyl bromide (1-bromo-3-methylbutane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a solution of 2-chloro-4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isopentyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 3-chloro-4-(isopentyloxy)nitrobenzene.

Step 2: Synthesis of this compound

Materials:

-

3-Chloro-4-(isopentyloxy)nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolve 3-chloro-4-(isopentyloxy)nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the reaction mixture.

-

Stir the mixture at room temperature or gentle heating (50-60 °C) for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium hydroxide solution until the pH is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. While experimental data for this specific compound remains scarce in publicly accessible literature, the provided predictions and protocols, derived from well-established chemical principles and data from analogous structures, offer a robust starting point for researchers. Further experimental validation is necessary to confirm the presented data and optimize the synthetic procedures. The availability of this information is anticipated to facilitate the exploration of this compound and its derivatives in various fields of chemical and pharmaceutical research.

Technical Guide: Physicochemical Properties of 3-Chloro-4-(isopentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(isopentyloxy)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structural features, including the chloro, amino, and isopentyloxy groups, contribute to a unique set of physicochemical properties that influence its reactivity, bioavailability, and potential applications. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside experimental protocols for its synthesis and characterization, to support further research and development.

Core Physical Properties

While experimentally determined data for this compound is limited in publicly available literature, predicted values provide a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Boiling Point | 321.9 ± 22.0 °C | ChemicalBook |

| Density | 1.101 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 4.17 ± 0.10 | ChemicalBook |

Comparative Experimental Data from Structurally Similar Compounds

To provide a practical reference for researchers, the following table summarizes experimentally determined physical properties of structurally related chloro-alkoxy anilines. These compounds share key structural motifs with this compound and can offer insights into its expected behavior.

Table 2: Experimental Physical Properties of Structurally Similar Anilines

| Compound | Melting Point (°C) | Boiling Point (°C) | Source |

| 3-Chloro-4-methoxyaniline | 50-55 | - | Sigma-Aldrich |

| 3-Chloro-4-fluoroaniline | 42-44 | 227-228 | Sigma-Aldrich |

| 3-Chloro-4-(4'-chlorophenoxy)aminobenzene | 74-75 | - | PMC - NIH[1] |

| 3-Chloroaniline | -11 - -9 | 230-231 | ChemicalBook[2] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis of 3-Chloro-4-(alkoxy)anilines

A common route for the synthesis of 3-chloro-4-(alkoxy)anilines involves a two-step process: etherification of a nitrophenol followed by reduction of the nitro group. A representative procedure is adapted from the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.[3][4]

Step 1: Etherification of 2-Chloro-4-nitrophenol

-

To a reaction vessel, add 2-chloro-4-nitrophenol, a suitable solvent (e.g., DMF), and a base (e.g., potassium carbonate).

-

While stirring, add the desired alkyl halide (in this case, 1-bromo-3-methylbutane or isopentyl bromide) dropwise at room temperature.

-

After the addition is complete, continue stirring the reaction mixture for several hours at room temperature or with gentle heating.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-chloro-4-(isopentyloxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 1-chloro-4-(isopentyloxy)-2-nitrobenzene in a suitable solvent system (e.g., a mixture of ethanol and water).

-

Add a reducing agent, such as iron powder and ammonium chloride, to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove solid byproducts.

-

Concentrate the filtrate to remove the solvent.

-

Extract the residue with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by a suitable method, such as column chromatography.

Characterization Protocols

Melting Point Determination:

The melting point of the purified product can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure. For a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, the following ¹H NMR data was reported (400MHz, DMSO-d₆): δ 7.39-7.46 (m, 1H), 7.24-7.26 (m, 2H), 7.12-7.17 (m, 1H), 6.91 (d, J=8Hz, 1H), 6.46 (dd, J₁=8Hz, J₂=4Hz, 1H), 5.03 (s, 1H), 4.95 (s, 2H).[3]

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified compound using an FT-IR spectrometer.

-

The presence of characteristic absorption bands for the N-H stretches of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-O ether linkage, and aromatic C-H and C=C bonds will help to confirm the functional groups present in the molecule. For the related 3-chloro-4-(4′-chlorophenoxy)aminobenzene, characteristic IR peaks were observed at 3400, 3310–3290, and 3180 cm⁻¹ for the primary amine N-H stretching.[1]

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound using a mass spectrometer to determine its molecular weight.

-

The mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the calculated molecular weight of this compound.

-

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of 3-chloro-4-(alkoxy)anilines, a class of compounds to which this compound belongs.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound, leveraging both predicted data and experimental findings from closely related analogs. The detailed experimental protocols for synthesis and characterization offer a practical starting point for researchers. As more experimental data for this compound becomes available, this guide can be further refined to provide an even more accurate and comprehensive resource for the scientific community.

References

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Chloro-4-(isopentyloxy)aniline, a substituted aniline of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document provides a comprehensive overview based on the principles of chemical structure and analogy to similar molecules. It includes a detailed, standardized experimental protocol for determining solubility, a representative table of expected solubility in common organic solvents, and a workflow diagram for the experimental process. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to establish its solubility profile for applications in drug development and chemical manufacturing.

Introduction

This compound is an aromatic amine with a molecular structure that suggests moderate to high solubility in a range of organic solvents. The presence of the aniline functional group provides a site for hydrogen bonding, while the isopentyloxy and chloro substituents contribute to its overall lipophilicity. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation, and bioavailability assessment in drug development. This guide outlines the theoretical basis for its solubility and provides a practical framework for its empirical determination.

Predicted Solubility Profile

The solubility of this compound in organic solvents is dictated by the interplay of its functional groups and the nature of the solvent. The aniline moiety can act as a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents like alcohols. The ether linkage of the isopentyloxy group can also accept hydrogen bonds. The overall nonpolar character, contributed by the benzene ring and the isopentyl chain, indicates that it will also be soluble in nonpolar and moderately polar aprotic solvents. Generally, substituted anilines are soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

Representative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Predicted Solubility ( g/100 mL) |

| Methanol | Polar Protic | 25 | > 20 |

| Ethanol | Polar Protic | 25 | > 15 |

| Acetone | Polar Aprotic | 25 | > 25 |

| Ethyl Acetate | Polar Aprotic | 25 | > 10 |

| Dichloromethane | Nonpolar | 25 | > 30 |

| Toluene | Nonpolar | 25 | ~ 5 |

| Hexane | Nonpolar | 25 | < 1 |

Note: The data in this table are illustrative and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid organic compound in an organic solvent is the gravimetric method.[1][2][3][4] This protocol outlines the steps for its implementation.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue heating until a constant weight of the dried solute is achieved.

-

Record the final weight of the evaporation dish containing the dried solute.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Figure 1. Experimental workflow for the gravimetric determination of solubility.

Figure 2. Logical relationship between compound structure, properties, and applications.

Conclusion

While quantitative experimental data on the solubility of this compound is not currently widespread, its molecular structure allows for informed predictions of its solubility behavior in various organic solvents. This guide provides a robust experimental protocol for the empirical determination of its solubility, which is essential for its effective use in research and development. The provided templates and workflows are designed to assist researchers in generating and presenting this critical data in a standardized and clear manner.

References

3-Chloro-4-(isopentyloxy)aniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling considerations for 3-Chloro-4-(isopentyloxy)aniline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar aromatic amines and established safety protocols to provide a thorough understanding of the potential hazards and best practices for its use in a research and development setting.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, predicted values and data from analogous compounds provide insight into its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO | [1] |

| Molecular Weight | 213.7 g/mol | [1] |

| Boiling Point | 321.9 ± 22.0 °C (Predicted) | [1] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.17 ± 0.10 (Predicted) | [1] |

Hazard Identification and Classification

Direct hazard classification for this compound is not widely available. However, based on the known hazards of similar substituted anilines, it should be handled as a hazardous substance. The primary hazard code available indicates it is an irritant.[1]

Analogous Compound Data (3-Chloro-4-(3-fluorobenzyloxy)aniline):

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Suspected of causing genetic defects | H341 |

| May cause damage to organs through prolonged or repeated exposure | H373 |

| Very toxic to aquatic life with long lasting effects | H410 |

It is crucial to handle this compound with the assumption that it may possess similar toxicological properties to other chloroanilines, which are known to be toxic if swallowed, in contact with skin, or if inhaled.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of personal protective equipment. The following diagram illustrates the logical selection of PPE based on the nature of the handling task.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid inhalation of dust or vapors.[4]

-

Prevent contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[5]

-

Contaminated work clothing should not be allowed out of the workplace.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a cool, dark place.

-

Store away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow a pre-determined emergency procedure. The following flowchart outlines the general steps for managing a chemical spill of an aromatic amine.

Experimental Protocols for Safety Assessment

Standardized testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are detailed methodologies for skin and eye irritation testing, which are relevant for a compound classified as an irritant.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[7][8][9]

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are equilibrated in a 6-well plate containing maintenance medium overnight in a CO₂ incubator.

-

Application of Test Substance:

-

A sufficient amount of the test chemical (e.g., 25 µL for liquids or 25 mg for solids, moistened with deionized water) is applied topically to the surface of the RhE tissue.

-

Negative (e.g., phosphate-buffered saline) and positive (e.g., 5% sodium dodecyl sulfate) controls are run in parallel.

-

-

Exposure and Post-Incubation:

-

The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at room temperature.[9]

-

Following exposure, the tissues are thoroughly rinsed with a buffered saline solution to remove the test substance.

-

The tissues are then transferred to fresh maintenance medium and incubated for a post-exposure recovery period (e.g., 42 hours).[9]

-

-

Viability Assessment:

-

Tissue viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Tissues are incubated with MTT solution for a specified time (e.g., 3 hours), during which viable cells convert the yellow MTT into a blue formazan salt.

-

The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

-

Data Interpretation:

Acute Eye Irritation/Corrosion Test (based on OECD TG 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eye. A tiered testing strategy is recommended to minimize animal testing.[10][11]

Methodology:

-

Initial Assessment: A weight-of-evidence analysis of existing data (e.g., pH, in vitro data, data on similar chemicals) is conducted to predict the potential for severe effects.[10][11] If the substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is needed.

-

Animal Selection and Preparation:

-

Test Procedure (In Vivo):

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[12]

-

The eyelids are held together for about one second after instillation.

-

Initially, a single animal is tested.

-

-

Observation and Scoring:

-

Confirmatory Testing:

-

If the initial animal shows corrosive or severe irritant effects, no further testing is performed.

-

If the effects are moderate or absent, the test is confirmed using up to two additional animals.[10]

-

-

Classification: Based on the severity and reversibility of the ocular lesions, the substance is classified according to the UN GHS system for eye irritation/serious eye damage.

Disposal Considerations

All waste materials contaminated with this compound should be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.[2]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in safe handling procedures and have access to the most current safety information available for all chemicals they handle. A comprehensive risk assessment should be performed before undertaking any new procedures involving this compound.

References

- 1. This compound CAS#: 5211-06-3 [amp.chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. mbresearch.com [mbresearch.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 12. ecetoc.org [ecetoc.org]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

A Technical Guide to the Discovery and History of Substituted Anilines

An in-depth technical guide on the discovery and history of substituted anilines for researchers, scientists, and drug development professionals.

Introduction

Aniline (C₆H₅NH₂), the simplest aromatic amine, represents a cornerstone of modern organic chemistry and industrial synthesis. Initially isolated from the byproducts of coal tar, its journey from an obscure oily liquid to a versatile starting material for dyes, pharmaceuticals, and polymers is a story of serendipity, systematic investigation, and industrial innovation.[1][2][3] Substituted anilines, where one or more hydrogen atoms on the benzene ring are replaced by other functional groups, have dramatically expanded this chemical utility, forming the structural core of countless essential molecules.[1][4] This technical guide provides an in-depth exploration of the discovery and historical development of aniline and its substituted derivatives, focusing on the key chemical transformations and experimental breakthroughs that cemented their importance in science and industry.

1. The Dawn of Aniline: A Molecule of Many Names (1826 – 1843)

The early history of aniline is marked by its independent discovery by several chemists, each bestowing a different name upon the compound based on its source.[2][5]

-

1826: "Crystallin" - Otto Unverdorben first isolated aniline through the destructive distillation of indigo, a natural dye. He named the oily substance "Crystallin".[1][2][5][6]

-

1834: "Kyanol" - Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color when treated with chloride of lime, naming it "kyanol" (from the Greek for blue).[1][2][5][7]

-

1840: "Aniline" - Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named "aniline," derived from anil, the specific name for the indigo-yielding plant Indigofera suffruticosa.[1][5][7]

-

1842: "Benzidam" - Nikolay Zinin achieved the reduction of nitrobenzene to obtain a base he called "benzidam".[1]

It was not until 1843 that the brilliant chemist August Wilhelm von Hofmann demonstrated that these four substances—Crystallin, Kyanol, Aniline, and Benzidam—were, in fact, the very same compound.[1][2] The name "aniline" was eventually adopted by the scientific community.

Caption: A logical diagram illustrating the independent discoveries of aniline and its eventual unification by A. W. von Hofmann.

2. The Mauve Revolution and the Birth of an Industry (1856)

The pivotal moment that transformed aniline from a laboratory curiosity into an industrial chemical occurred in 1856.[8] Eighteen-year-old William Henry Perkin, a student of Hofmann, was attempting to synthesize the antimalarial drug quinine during his Easter vacation.[8][9][10] His oxidation of impure aniline (containing toluidine impurities) with potassium dichromate failed to produce quinine, instead yielding a black precipitate.[9][11] While cleaning the flask with alcohol, Perkin noticed the solvent turned an intense purple.[2][6] He had serendipitously created the world's first synthetic organic dye.[8][11]

Recognizing its commercial potential, Perkin patented his discovery, named it "mauveine" or "aniline purple," and established a factory for its industrial production.[9][11][12] This single discovery launched the synthetic dye industry, which flourished, particularly in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) building their foundations on aniline chemistry.[1][2]

2.1. Experimental Protocol: Perkin's Mauveine Synthesis (Conceptual)

Perkin's original experiment involved rudimentary equipment. The synthesis is conceptually based on the oxidation of a mixture of aniline and its methylated impurities.

Reactants:

-

Aniline (impure, containing o- and p-toluidine)

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid

-

Alcohol (for extraction)

Procedure:

-

Aniline, p-toluidine, and o-toluidine are dissolved in sulfuric acid and water.[11]

-

Potassium dichromate is added as the oxidizing agent.

-

The reaction yields a black solid precipitate.[11]

-

The precipitate is filtered and washed.

-

The solid is then treated with alcohol (e.g., ethanol), which dissolves the purple dye, separating it from insoluble components. The resulting alcoholic solution contains mauveine.

Caption: Experimental workflow for the serendipitous discovery of Mauveine by William Henry Perkin in 1856.

3. Key Synthetic Methodologies for Substituted Anilines

The demand for aniline dyes spurred the development of new synthetic methods, both for producing aniline itself and for creating a variety of substituted derivatives.

3.1. Industrial Aniline Production: The Béchamp Reduction (1854)

While Zinin had demonstrated the reduction of nitrobenzene, it was Antoine Béchamp's method in 1854, using iron and acid, that enabled the production of aniline "by the ton".[1] This robust and economical process was crucial for the burgeoning dye industry.

-

Reaction: Reduction of nitrobenzene using iron filings in the presence of an acid (e.g., HCl). C₆H₅NO₂ + 3Fe + 6H⁺ → C₆H₅NH₂ + 3Fe²⁺ + 2H₂O

3.2. Acylation: The Synthesis of Acetanilide

Direct electrophilic substitution on aniline is often problematic due to the high reactivity of the amino (-NH₂) group, which is also a Lewis base that can react with catalysts.[13][14] To control reactivity and direct substitution to the para position, the amino group is often "protected" via acetylation to form an amide, acetanilide.[15] This less-activating -NHCOCH₃ group allows for more controlled subsequent reactions.[15] Acetanilide itself also became one of the first aniline-derived analgesic drugs in the late 19th century.[1]

3.2.1. Experimental Protocol: Laboratory Preparation of Acetanilide

This common undergraduate experiment involves the acetylation of aniline using acetic anhydride.[15]

Materials & Reagents:

-

Aniline (10 mL)

-

Acetic anhydride (20 mL)

-

Glacial acetic acid (20 mL)

-

Zinc dust (small amount, to prevent oxidation of aniline)[16][17]

-

Ice-cold water

-

Round bottom flask, reflux condenser, beaker, Buchner funnel

Procedure:

-

Combine 10 mL of aniline with a 20 mL mixture of acetic anhydride and glacial acetic acid in a round bottom flask. Add a small amount of zinc dust.[16]

-

Set up a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.[16]

-

Pour the hot reaction mixture into a beaker containing ice-cold water while stirring continuously. This precipitates the crude acetanilide and hydrolyzes excess acetic anhydride.[16]

-

Filter the crude precipitate using a Buchner funnel.

-

Recrystallize the crude product from hot water to obtain pure, white, shiny crystals of acetanilide.[16]

| Property | Value | Reference(s) |

| Product | Acetanilide (N-phenylethanamide) | [15] |

| Molecular Formula | C₈H₉NO | - |

| Appearance | White, shiny, leaf-like crystals | [16][17] |

| Melting Point | 113–114 °C | [15] |

3.3. The Hofmann Rearrangement

Discovered by August Wilhelm von Hofmann, this reaction provides a method for converting a primary amide into a primary amine with one less carbon atom.[18][19] It is a valuable tool for synthesizing anilines from substituted benzamides.

The reaction proceeds by treating a primary amide with bromine and a strong base (like NaOH).[20] An N-bromoamide intermediate is formed, which rearranges to an isocyanate.[18][20] The isocyanate is then hydrolyzed in the aqueous solution to the primary amine, releasing carbon dioxide.[18][19] A key feature is that the rearrangement is intramolecular, and the configuration of the migrating group is retained if it is chiral.[21][22]

Caption: The reaction pathway of the Hofmann Rearrangement, converting a primary amide to a primary amine.

4. Substituted Anilines in Drug Development

The ability to modify the aniline scaffold led directly to the development of crucial pharmaceuticals.

4.1. From Dyes to Drugs: The Sulfa Revolution

The link between dyes and medicine was solidified by Paul Ehrlich, who hypothesized that dyes selectively staining pathogens could be used to deliver toxins to them—his "magic bullet" concept.[1] This idea bore fruit in the 1930s at the Bayer laboratories. Scientists there were investigating aniline-based dyes for antibacterial properties.[2]

In 1932, a red azo dye synthesized by Josef Klarer and Fritz Mietzsch, named Prontosil, was shown by Gerhard Domagk to have remarkable antibacterial activity in vivo against streptococcal infections in mice.[2][23] It was later discovered that Prontosil was a prodrug; in the body, it is metabolized to the active compound, sulfanilamide , a substituted aniline.[23]

This discovery was monumental, introducing the first class of broad-spectrum synthetic antimicrobial agents: the sulfa drugs.[24][25] They function as competitive inhibitors of an enzyme essential for folic acid synthesis in bacteria, a pathway absent in humans, illustrating the principle of selective toxicity.[24]

4.2. Synthetic Pathway to Sulfanilamide

The synthesis of sulfanilamide showcases the strategic use of a protecting group on aniline.

-

Acetylation: Aniline is first converted to acetanilide to protect the amino group and moderate its reactivity.

-

Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid (ClSO₃H). The acetylamino group directs the substitution to the para position, yielding p-acetamidobenzenesulfonyl chloride.

-

Amination: The sulfonyl chloride is then treated with ammonia (NH₃) to form p-acetamidobenzenesulfonamide.

-